Product packaging for 3'-Amino-2',3'-dideoxyinosine(Cat. No.:CAS No. 1222689-74-8)

3'-Amino-2',3'-dideoxyinosine

Cat. No.: B6300034
CAS No.: 1222689-74-8
M. Wt: 251.24 g/mol
InChI Key: CHWLAIBBKPETPZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Amino-2',3'-dideoxyinosine is a synthetic dideoxynucleoside analog of interest in biochemical and virological research. As a nucleoside reverse transcriptase inhibitor (NRTI) prototype, its primary research value lies in its potential to inhibit viral DNA chain elongation. The structural modification of the sugar moiety, specifically the absence of a 3'-hydroxyl group, is hypothesized to act as a chain terminator. Upon intracellular phosphorylation to its active triphosphate form, the molecule is incorporated into the growing viral DNA strand by reverse transcriptase. The lack of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating DNA synthesis and potentially inhibiting viral replication. This mechanism is shared by other approved dideoxynucleosides, such as didanosine (ddI), which is used in the management of HIV-1 infection . This compound is provided exclusively for research purposes in laboratory settings. It is intended for in vitro applications such as studying nucleotide metabolic pathways, enzymatic interactions, and as a building block in synthetic organic chemistry. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with appropriate precautions and in compliance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O3 B6300034 3'-Amino-2',3'-dideoxyinosine CAS No. 1222689-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLAIBBKPETPZ-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action in Biological Systems

Intracellular Anabolism and Activation Pathways

Initial Phosphorylation by 5'-Nucleotidase to ddIMP

The initial and rate-limiting step in the activation of 3'-Amino-2',3'-dideoxyinosine, analogous to its parent compound dideoxyinosine (ddI), is its conversion to the 5'-monophosphate form. nih.gov This reaction is catalyzed by a cytosolic 5'-nucleotidase, which acts as an inosine (B1671953) phosphotransferase. nih.govcloudfront.net While nucleotidases typically catalyze the dephosphorylation of nucleotides, specific cytosolic isoforms can function as phosphotransferases, utilizing pre-existing monophosphates like inosine monophosphate (IMP) as phosphate donors. cloudfront.net This enzymatic step converts the parent nucleoside into dideoxyinosine monophosphate (ddIMP).

Conversion to Dideoxyadenosine Monophosphate (ddAMP) by Adenylosuccinate Synthetase and Lyase

Following its formation, ddIMP enters the purine (B94841) nucleotide synthesis pathway. It serves as a substrate for two sequential enzymatic reactions to become the corresponding adenosine analogue. This two-step process is identical to the conversion of the natural substrate, inosine monophosphate (IMP), to adenosine monophosphate (AMP).

First, the enzyme adenylosuccinate synthetase catalyzes the conversion of ddIMP to adenylosuccinate. This reaction involves the addition of aspartate to the ddIMP molecule. Subsequently, adenylosuccinate lyase cleaves fumarate from the adenylosuccinate intermediate, yielding dideoxyadenosine monophosphate (ddAMP). nih.govnih.govwikipedia.org This conversion is crucial as it transforms the inosine analogue into an adenosine analogue, which is a necessary precursor for the final active molecule.

Subsequent Phosphorylation to Dideoxyadenosine Triphosphate (ddATP) by Adenylate Kinase

The final stages of the activation cascade involve two further phosphorylation events. Dideoxyadenosine monophosphate (ddAMP) is first phosphorylated to its diphosphate form, dideoxyadenosine diphosphate (ddADP). This reaction is catalyzed by adenylate kinase . nih.gov Adenylate kinase is a phosphotransferase enzyme that maintains equilibrium among adenine nucleotides by catalyzing the reversible transfer of a phosphate group. nih.govwikipedia.org

Following this, ddADP is converted to the final active metabolite, dideoxyadenosine triphosphate (ddATP), a reaction catalyzed by nucleoside diphosphate kinase. nih.gov This terminal triphosphate form is the molecule responsible for the compound's biological effects.

Role of Deoxycytidine Kinase and Adenosine Kinase in Activation

While the primary activation pathway proceeds via 5'-nucleotidase, other cellular kinases may also contribute to the phosphorylation of this compound. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway with broad substrate specificity, capable of phosphorylating several deoxyribonucleosides and their analogues. wikipedia.orglu.ch Its expression is highest in lymphoid tissues. lu.ch Similarly, adenosine kinase (ADK) is another crucial enzyme that phosphorylates adenosine and its analogues. Studies on the parent compound ddI have shown that the activity of enzymes like adenosine kinase increases in activated peripheral blood mononuclear cells, suggesting a role in the anabolic process. jci.org The involvement of these kinases could represent an alternative or supplementary route for the initial phosphorylation step, potentially influencing cell-type-specific activation of the compound.

Influence of Endogenous Nucleotide Pools on Anabolism

The efficiency of the anabolic pathway and the ultimate activity of this compound are significantly influenced by the cell's endogenous pools of natural deoxynucleotides. The active metabolite, ddATP, directly competes with the natural substrate, 2'-deoxyadenosine 5'-triphosphate (dATP), for incorporation into DNA. nih.govdrugbank.com

Consequently, the intracellular ddATP/dATP ratio is a critical determinant of the compound's efficacy. A higher ratio favors the incorporation of the analogue and enhances its activity. Factors that decrease the intracellular concentration of dATP, such as the drug hydroxyurea, can enhance this ratio. nih.gov Conversely, conditions or co-administered drugs that increase dATP pools can diminish the compound's effectiveness. nih.gov Therefore, the metabolic state of the cell and the presence of other agents that affect nucleotide metabolism can profoundly impact the activation and function of this compound.

Interaction with Nucleic Acid Polymerases

The molecular mechanism of action of this compound is ultimately mediated by its active triphosphate metabolite, ddATP. This molecule acts as a potent inhibitor of nucleic acid synthesis by interacting with DNA polymerases. smolecule.com

The primary mechanism of inhibition is DNA chain termination . drugbank.combaseclick.eubiosyn.com During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of the incoming nucleotide. mdpi.com The ddATP molecule, like other dideoxynucleotides, lacks this crucial 3'-hydroxyl group on its deoxyribose sugar ring; it has a hydrogen atom instead. baseclick.eufiveable.me

As a result, when a DNA polymerase incorporates ddATP into a nascent DNA strand, no further nucleotides can be added because there is no 3'-OH group to form the next phosphodiester bond. biosyn.comnicerweb.com This event effectively halts the elongation of the DNA chain, leading to premature termination of synthesis. mun.canih.gov This principle of chain termination is the same one famously exploited in the Sanger method of DNA sequencing. baseclick.eufiveable.me

In addition to acting as a chain terminator, ddATP also functions as a competitive inhibitor of DNA polymerase. It competes with the natural substrate, dATP, for binding to the active site of the enzyme. drugbank.comimmunopaedia.org.za The relative affinity of ddATP for the viral polymerase compared to host cell DNA polymerases is a key factor in its selective activity. nih.gov

Data Tables

Table 1: Key Enzymes in the Anabolic Pathway of this compound

StepEnzymeSubstrateProductFunction
1Cytosolic 5'-NucleotidaseThis compoundDideoxyinosine Monophosphate (ddIMP)Initial phosphorylation
2aAdenylosuccinate SynthetaseDideoxyinosine Monophosphate (ddIMP)AdenylosuccinateConversion to adenosine intermediate
2bAdenylosuccinate LyaseAdenylosuccinateDideoxyadenosine Monophosphate (ddAMP)Conversion to adenosine analogue
3Adenylate KinaseDideoxyadenosine Monophosphate (ddAMP)Dideoxyadenosine Diphosphate (ddADP)Second phosphorylation
4Nucleoside Diphosphate KinaseDideoxyadenosine Diphosphate (ddADP)Dideoxyadenosine Triphosphate (ddATP)Final phosphorylation to active form

Competitive Inhibition of Viral Reverse Transcriptase

The primary mechanism of action for compounds like this compound is the inhibition of viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses. wikipedia.org The active triphosphate form, 3'-amino-ddATP, acts as a competitive inhibitor of the viral enzyme. drugbank.com It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of reverse transcriptase. drugbank.comoncohemakey.com Dideoxynucleoside triphosphates, as a class, are known to inhibit viral RT by competing with the natural substrates at the same binding location on the enzyme. nih.gov This competition effectively reduces the rate at which the viral enzyme can synthesize DNA from its RNA template, thereby inhibiting viral replication. wikipedia.org

Mechanism of DNA Chain Termination due to Absence of 3'-Hydroxyl Group

A defining feature of dideoxynucleosides is the modification at the 3' position of the sugar moiety. nih.gov In natural deoxyribonucleotides, the 3'-hydroxyl (-OH) group is essential for the formation of a 5' to 3' phosphodiester bond with the 5'-phosphate group of the incoming nucleotide, a process that allows the DNA chain to elongate. wikipedia.org

In this compound, the 3'-hydroxyl group is replaced by an amino (-NH2) group. Once the triphosphate form of this analog is incorporated into a growing viral DNA strand by reverse transcriptase, it halts further synthesis. drugbank.com The 3'-amino group cannot participate in the nucleophilic attack required to form a phosphodiester bond with the next nucleotide. wikipedia.org This leads to the irreversible termination of the DNA chain. drugbank.comnih.gov This mechanism of "chain-termination" is a hallmark of dideoxynucleosides and related compounds, including 2',3'-dideoxy-3' aminonucleoside 5'-triphosphates, which are recognized as terminators of DNA synthesis. nih.govwikipedia.orguni-regensburg.denih.gov Studies on the related compound 3'-Amino-2',3'-dideoxycytidine (B1198059) have shown that it functionally blocks the 3'-ends in DNA, preventing further chain elongation. nih.gov

Substrate Specificity and Binding Dynamics within Enzyme Active Sites

The efficacy of this compound's active metabolite, 3'-amino-ddATP, is dependent on its ability to be recognized as a substrate by viral reverse transcriptase, while having a lower affinity for host cell DNA polymerases. This substrate specificity is crucial for its therapeutic action. The triphosphate analog binds within the enzyme's active site, where its structure mimics the natural dATP substrate. oncohemakey.comnih.gov

The dynamics of substrate binding are complex, influenced by both the enzyme's conformational state and the substrate's mobility within the active site. nih.govbiorxiv.org For the parent compound 2',3'-dideoxyinosine (ddI), its intracellular activation to dideoxyadenosine triphosphate (ddATP) and the ratio of ddATP to the competing natural dATP are critical factors. nih.gov The interaction can be affected by other compounds; for instance, zidovudine (ZDV) can decrease intracellular dATP levels, which in turn increases the ddATP/dATP ratio, potentially enhancing the inhibitory effect. nih.gov Conversely, dideoxycytidine (ddC) can increase dATP pools, thereby decreasing the ddATP/dATP ratio. nih.gov

Enzyme Interaction Profiles Beyond Primary Targets

Beyond its direct action on viral reverse transcriptase, the metabolic pathway and efficacy of this compound can be influenced by its interactions with other host enzymes, particularly those involved in purine metabolism.

Modulation of Purine Nucleoside Phosphorylase (PNP) Activity

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine and guanosine nucleosides to their respective bases, hypoxanthine (B114508) and guanine. nih.govwikipedia.org The parent compound of the 3'-amino analog, 2',3'-dideoxyinosine (ddI), is a known substrate for PNP, and this enzymatic breakdown represents a route for its metabolic clearance. oncohemakey.comnih.gov This interaction means that the level of PNP activity can significantly influence the intracellular concentration and half-life of the drug. nih.gov Inhibition of PNP-dependent degradation is a known mechanism for increasing systemic exposure to ddI. nih.govnih.gov

Indirect Mechanisms of PNP Inhibition through Metabolic Precursors

The activity of PNP can be modulated not only by direct inhibitors but also through indirect mechanisms involving other metabolic pathways. nih.govnih.gov For example, the drug allopurinol, a potent inhibitor of xanthine oxidase, can cause a buildup of hypoxanthine. nih.govnih.gov Since hypoxanthine is a product of the PNP-catalyzed reaction, its accumulation can inhibit PNP activity due to the enzyme's unfavorable equilibrium. nih.govnih.gov This indirect inhibition of PNP can decrease the breakdown of dideoxynucleosides like ddI, leading to increased intracellular concentrations. nih.govnih.gov

Similarly, co-administration of ddI with drugs like tenofovir or ganciclovir has been shown to increase ddI levels. nih.govnih.gov The phosphorylated metabolites of these drugs can directly inhibit the phosphorolysis of ddI by PNP. nih.gov

Inhibition of PNP-Dependent 2',3'-dideoxyinosine (ddI) Degradation
InhibitorInhibition Constant (Ki)Reference
Tenofovir Monophosphate38 nM nih.govnih.gov
Tenofovir Diphosphate1.3 µM nih.govnih.gov
Allopurinol & Metabolites>100 µM nih.govnih.gov

Interactions with Other Enzymes Involved in Nucleic Acid Metabolism

The conversion of this compound to its active triphosphate form is a critical step that involves several enzymes in the nucleic acid metabolism pathway. For the related compound ddI, this process begins with phosphorylation to a monophosphate form by a 5′-nucleotidase. oncohemakey.com Subsequent steps involve adenylosuccinate synthetase and adenylosuccinate lyase to form the dideoxyadenosine monophosphate, which is then further phosphorylated to the active triphosphate moiety. oncohemakey.com

Interactions with other nucleoside analogs can affect this activation pathway. For instance, high concentrations of dideoxycytidine (ddC) have been shown to reduce the total phosphorylation of ddI. nih.gov In contrast, hydroxyurea, which reduces the pools of natural dATP, does not affect the activation of ddI but enhances the ratio of its active form to its natural competitor. nih.gov These interactions highlight the complex interplay between different nucleoside analogs and the host cell's enzymatic machinery.

Cellular and Biochemical Aspects of 3 Amino 2 ,3 Dideoxyinosine Resistance

Phenotypic Manifestations of Resistance

Genotypic mutations translate into phenotypic resistance through alterations in the biochemical properties of the reverse transcriptase enzyme.

A primary mechanism of resistance is the altered ability of the mutant reverse transcriptase to discriminate between the natural deoxynucleoside triphosphate (dNTP) substrate and the NRTI analog. The M184V mutation, for instance, allows the enzyme to distinguish between the drug's active triphosphate form and the natural dNTP, reducing the rate of incorporation of the inhibitor. researchgate.netnih.gov

Similarly, the K65R mutation leads to selective alterations in substrate and inhibitor recognition. nih.gov Enzymatic assays have demonstrated that recombinant RT with the K65R mutation exhibits a reduced sensitivity to the triphosphate forms of several NRTIs, including the active form of ddI. nih.gov This altered recognition results in diminished chain termination by the drug.

Table 2: Phenotypic Effects of Key Resistance Mutations
MutationBiochemical EffectImpact on Polymerase Function
M184VIncreased discrimination between NRTI-TP and natural dNTPReduced incorporation of the drug, leading to resistance
K65RSelective alteration in substrate/inhibitor recognitionReduced sensitivity to multiple NRTI-TPs, diminished chain termination

The presence of mutations like M184V and K65R often leads to cross-resistance, where the virus becomes less susceptible to multiple NRTIs. The K65R mutation, for example, is known to cause cross-resistance to ddC (zalcitabine), 3TC (lamivudine), and ddI (dideoxyinosine). nih.gov

The M184V mutation confers high-level resistance to lamivudine and emtricitabine, and low-level resistance to abacavir and dideoxyinosine. nih.govnih.gov Interestingly, the M184V mutation can also lead to hypersusceptibility to other NRTIs, such as zidovudine (AZT) and tenofovir. nih.govnih.govnews-medical.net This is because the M184V mutation can impair the enzyme's ability to remove previously incorporated chain-terminating nucleotides, a mechanism that is important for resistance to drugs like AZT. nih.gov

There is a notable bidirectional antagonism between the K65R mutation and thymidine analog mutations (TAMs), which are associated with resistance to zidovudine and stavudine. nih.gov This means that the presence of one set of mutations can counteract the resistance conferred by the other, influencing which resistance pathways emerge under different drug pressures. nih.gov

Cellular Mechanisms Affecting Drug Sensitivity

Beyond the genetics of the virus itself, host cell factors play a crucial role in determining the effectiveness of 3'-Amino-2',3'-dideoxyinosine and other NRTIs.

For these nucleoside analogs to be active, they must be phosphorylated by cellular kinases to their triphosphate form. The efficiency of this intracellular phosphorylation can vary between different cell types, which in turn affects the drug's antiviral activity. nih.gov The intracellular metabolism of ddI leads to the formation of its active moiety, dideoxyadenosine triphosphate (ddATP). researchgate.net The levels of these active metabolites directly correlate with the drug's ability to inhibit viral replication. nih.gov Competition with other nucleosides or drugs for the same cellular kinases can potentially impact the activation of ddI, although studies have shown that ddI does not significantly interfere with the phosphorylation of zidovudine. nih.gov

The uptake of nucleoside analogs into the cell is mediated by human nucleoside transporters, which include the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov The expression levels and activity of these transporters can be a key determinant of the intracellular concentration of the drug and, consequently, the response to treatment. nih.gov

Furthermore, the intracellular pools of natural dNTPs can influence the efficacy of NRTIs. The active triphosphate form of the drug must compete with the endogenous dNTPs for incorporation into the viral DNA by reverse transcriptase. Higher levels of cellular dNTPs can reduce the drug's inhibitory effect. nih.gov The balance between the synthesis, consumption, and degradation of dNTPs is critical for maintaining genome stability and can impact the sensitivity to DNA-damaging agents and, by extension, nucleoside analogs. mdpi.com

Impact of Intracellular Nucleotide Ratios (e.g., ddATP/dATP)

The antiviral activity of this compound is critically dependent on the intracellular ratio of its active metabolite, ddATP, to the endogenous 2'-deoxyadenosine 5'-triphosphate (dATP). nih.gov As ddATP acts as a competitive inhibitor of the viral reverse transcriptase, a higher ddATP/dATP ratio favors the incorporation of the drug analog into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. nih.govnih.gov Consequently, fluctuations in the intracellular concentrations of either ddATP or dATP can significantly influence the drug's effectiveness and the development of resistance.

Several factors can alter this crucial ratio. For instance, the co-administration of certain other nucleoside analogs can modulate the pools of endogenous nucleotides. Zidovudine (ZDV) has been shown to decrease the intracellular levels of dATP, thereby increasing the ddATP/dATP ratio. nih.gov Conversely, Zalcitabine (ddC) can increase dATP pools, which leads to a decrease in the ddATP/dATP ratio. nih.gov Understanding these interactions is vital, as a diminished ratio could reduce the efficacy of this compound. nih.gov

The agent hydroxyurea (HU) provides another clear example of this principle. By inhibiting the cellular enzyme ribonucleotide reductase, HU reduces the synthesis of deoxynucleotides, leading to a pronounced decrease in the intracellular dATP pool. nih.govnih.govresearchgate.net This reduction in the competing endogenous nucleotide significantly enhances the ddATP/dATP ratio, thereby potentiating the antiviral activity of this compound. nih.govnih.gov

Table 1: Effect of Concomitant Agents on Intracellular Nucleotide Ratios and this compound (ddI) Activation

Agent Effect on ddI Activation (ddATP levels) Effect on dATP Pools Overall Effect on ddATP/dATP Ratio
Zidovudine (ZDV) No significant effect Decreased Increased nih.gov
Zalcitabine (ddC) Reduced (at 100 µM) nih.gov Increased Decreased nih.gov
Stavudine (d4T) No effect No effect No change nih.gov
Lamivudine (3TC) No effect No effect No change nih.gov
Hydroxyurea (HU) No effect on activation Significantly reduced nih.govnih.gov Enhanced nih.govnih.gov
Pentoxifylline (PXF) Significantly reduced Unaffected Reduced nih.gov
Deoxyinosine (dI) Significantly reduced Not specified Reduced nih.gov
8-Aminoguanosine (8-AMG) No effect No effect No change nih.gov

Role of Nucleoside Transporters (e.g., hENT3, hENT1) in Cellular Uptake and Distribution

The entry of this compound into target cells is a prerequisite for its antiviral activity and is mediated by specific membrane proteins known as nucleoside transporters. nih.gov The human equilibrative nucleoside transporters (hENTs) are a key family of these proteins responsible for the transport of natural nucleosides and various nucleoside analogs used in antiviral and anticancer therapies. nih.gov

hENT1 (Human Equilibrative Nucleoside Transporter 1) is a primary transporter for physiologic nucleosides and many nucleoside drugs. turkjps.orgnih.gov It is broadly distributed in human tissues and facilitates the movement of its substrates across the cell membrane. The expression levels of hENT1 can directly correlate with the uptake and, consequently, the efficacy of nucleoside analogs. turkjps.orgnih.gov Therefore, reduced expression or functional alterations of hENT1 could represent a mechanism of resistance by limiting the intracellular accumulation of this compound.

hENT3 (Human Equilibrative Nucleoside Transporter 3) is another member of this family with distinct characteristics. Unlike hENT1 and hENT2, hENT3 is primarily located in intracellular membranes, including lysosomes and mitochondria, and its transport activity is pH-dependent, functioning optimally in acidic environments. nih.govmdpi.com This transporter has been shown to be capable of transporting dideoxynucleosides. researchgate.net The intracellular localization of hENT3 suggests it may play a role in the distribution of nucleoside analogs within the cell, potentially transporting them from the cytoplasm into organelles like mitochondria. mdpi.comresearchgate.net This could be a significant factor in both the drug's efficacy and its associated mitochondrial toxicity. researchgate.net Alterations in hENT3 function could therefore affect the subcellular distribution of this compound, influencing its access to viral replication complexes and contributing to a resistant phenotype.

Modulation of Cellular Metabolism by Concomitant Agents

As previously discussed, agents that alter the intracellular pools of competing endogenous nucleotides play a crucial role. Hydroxyurea enhances the activity of this compound by depleting dATP pools, which results in a more favorable ddATP/dATP ratio for the inhibition of reverse transcriptase. nih.govnih.govnih.gov

Conversely, some compounds can negatively impact the activation of this compound. For example, at a concentration of 100 µM, Zalcitabine (ddC) was found to reduce the total amount of phosphorylated metabolites of this compound. nih.gov Similarly, Pentoxifylline (PXF) and Deoxyinosine (dI) have been shown to significantly decrease the production of ddATP. nih.gov These interactions highlight the potential for certain concomitant medications to antagonize the antiviral effect of this compound by interfering with its metabolic activation.

It is important to note that not all nucleoside analogs interact at the level of phosphorylation. Studies have shown that neither Zidovudine (ZDV) nor Zalcitabine (ddC) significantly reduces the intracellular phosphorylation of each other. nih.gov Furthermore, while pharmacokinetic interactions at the whole-body level between ZDV and this compound have been found to be minimal in some studies, the interactions at the intracellular metabolic level are of greater consequence for efficacy and resistance. nih.gov

Conclusion and Future Directions in Chemical Biology Research of 3 Amino 2 ,3 Dideoxyinosine

Summary of Key Biochemical and Synthetic Contributions

The primary biochemical contribution of 3'-amino-substituted dideoxynucleosides, including 3'-Amino-2',3'-dideoxyinosine, lies in their function as DNA chain terminators. Research on analogous compounds has shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov The mechanism of action involves the enzymatic incorporation of the corresponding monophosphate into the 3'-terminus of a growing DNA strand. nih.gov The replacement of the 3'-hydroxyl group with an amino group prevents the formation of a subsequent phosphodiester bond, thereby halting DNA elongation. nih.gov This mechanism is a more potent form of chain termination compared to that of 2',3'-dideoxynucleoside 5'-triphosphates. nih.gov The presence of the inosine (B1671953) base allows for potential wobble base pairing, a feature that makes it a specialized tool in molecular biology research. biosynth.com

From a synthetic standpoint, the preparation of 3'-amino-2',3'-dideoxynucleosides has been achieved for various pyrimidine (B1678525) and purine (B94841) analogs. nih.govnih.gov A common synthetic strategy commences with the corresponding 2'-deoxyribonucleoside. For pyrimidine analogs, the synthesis often proceeds through threo-3'-chloro and erythro-3'-azido intermediates. nih.gov For purine nucleosides, a synthetic route may involve an in situ oxidation/reduction sequence, followed by a Mitsunobu reaction to introduce the 3'-azido group, which is subsequently reduced to the desired 3'-amino functionality. nih.gov While a detailed synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis would likely follow these established pathways.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₃N₅O₃ biosynth.com
Molecular Weight 251.24 g/mol biosynth.com
Mechanism of Action DNA Chain Terminator nih.govbiosynth.com
Key Structural Feature 3'-amino group replacing the 3'-hydroxyl group biosynth.com

Unexplored Research Questions in Mechanism and Resistance

Despite a clear general mechanism of action, many specific questions regarding this compound remain unanswered. The precise kinetics of its triphosphate form with viral reverse transcriptases and host DNA polymerases are yet to be determined. Such studies would be crucial in defining its selectivity and potential for therapeutic development.

Furthermore, the mechanisms of potential resistance to this compound are entirely unexplored. Drawing parallels from its parent compound, 2',3'-dideoxyinosine (didanosine), and other nucleoside reverse transcriptase inhibitors (NRTIs), two primary resistance pathways can be hypothesized:

Exclusion: This mechanism involves mutations in the target polymerase that decrease the efficiency of incorporation of the nucleoside analog triphosphate relative to its natural counterpart.

Excision: This pathway involves the enzymatic removal of the chain-terminating nucleoside monophosphate from the end of the DNA strand, allowing DNA synthesis to resume.

Specific mutations in HIV reverse transcriptase are known to confer resistance to various NRTIs. It is unknown whether these same mutations, or novel ones, would affect the activity of this compound. A critical area of future research will be to investigate the interaction of the triphosphate of this compound with known drug-resistant polymerase mutants. Additionally, the stability of the terminal 3'-amino linkage to phosphorolytic removal by resistant enzymes is a key unanswered question.

Potential for Novel Analog Design Based on Current Understanding

The existing knowledge of 3'-amino-dideoxynucleosides provides a solid foundation for the rational design of novel analogs with potentially improved properties. The 3'-amino group is not only a potent chain-terminating moiety but also a versatile chemical handle for further derivatization.

Future synthetic efforts could focus on several key areas:

Prodrug Approaches: The development of prodrugs of this compound could enhance its cellular uptake and intracellular phosphorylation to the active triphosphate form.

Modifications of the 3'-Amino Group: Acylation or alkylation of the 3'-amino group could modulate the compound's lipophilicity, metabolic stability, and interaction with the target polymerase.

Base Modifications: Alterations to the hypoxanthine (B114508) base could influence the analog's substrate specificity for various cellular and viral kinases and polymerases, potentially leading to a better selectivity profile.

Conformationally Locked Analogs: The synthesis of analogs where the sugar ring is locked into a specific conformation could provide a more favorable binding to the active site of target enzymes, leading to increased potency.

Structure-activity relationship studies on a series of such novel analogs would be invaluable in elucidating the key molecular interactions that govern their biological activity and in designing next-generation DNA chain terminators. science.gov

Q & A

Q. What safety protocols are recommended for handling 3'-Amino-2',3'-dideoxyinosine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating procedures, wear NIOSH/MSHA-approved respirators .
  • Ventilation: Conduct experiments in fume hoods with mechanical exhaust to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent contamination .
  • Storage: Store in airtight containers at -20°C, away from strong oxidizers .

Q. How does this compound inhibit viral replication at the molecular level?

Methodological Answer:

  • Mechanism: As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form, which competitively inhibits viral reverse transcriptase. This incorporation into viral DNA causes chain termination .
  • Key Enzymes: Assess kinase activity (e.g., deoxyadenosine kinase) using radiolabeled substrates or LC-MS to quantify phosphorylation efficiency .

Advanced Questions

Q. What experimental approaches quantify intracellular metabolism of this compound to its active triphosphate form?

Methodological Answer:

  • Radiolabeling: Use ³H- or ¹⁴C-labeled compounds to track metabolite formation via scintillation counting .
  • LC-MS/MS: Develop a validated method with ion-pair chromatography to separate and quantify mono-, di-, and triphosphate metabolites in cell lysates. Calibrate with synthetic standards .
  • Enzyme Assays: Isolate cellular kinases (e.g., from PBMCs) and measure catalytic activity using ATP-coupled spectrophotometric assays .

Q. How can researchers resolve discrepancies in antiviral efficacy data across different cell lines?

Methodological Answer:

  • Cell-Specific Factors: Compare expression levels of activating enzymes (e.g., kinases) and efflux transporters (e.g., MRP4) via qPCR or Western blot .

  • Dose-Response Curves: Generate EC₅₀ values in primary vs. transformed cells (e.g., HeLa vs. PBMCs) using plaque reduction or RT-PCR for viral load .

  • Table: Example Data from Analogous Compounds

    Cell LineEC₅₀ (μM)Kinase Activity (pmol/min/mg)
    HeLa0.4912.5
    PBMCs1.24.8
    Adapted from

Q. What strategies mitigate neuropathic side effects observed in nucleoside analogue therapies?

Methodological Answer:

  • Prodrug Design: Modify the 3'-amino group to enhance blood-brain barrier exclusion, reducing CNS toxicity. Test permeability using in vitro BBB models (e.g., MDCK-MDR1) .
  • Co-Administration: Evaluate antioxidants (e.g., acetyl-L-carnitine) in animal models to counteract mitochondrial toxicity, a known contributor to neuropathy .

Q. How does the 3'-amino modification influence resistance profiles compared to non-modified dideoxyinosine?

Methodological Answer:

  • Resistance Mutations: Perform site-directed mutagenesis of HIV reverse transcriptase (e.g., K65R, L74V) and measure IC₅₀ shifts using enzymatic assays .
  • Structural Analysis: Use X-ray crystallography or molecular docking to assess binding affinity changes due to steric hindrance from the 3'-amino group .

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